molecular formula C11H13N3O2 B2427416 4-acetyl-N-(cyanomethyl)-3,5-dimethyl-1H-pyrrole-2-carboxamide CAS No. 1355727-80-8

4-acetyl-N-(cyanomethyl)-3,5-dimethyl-1H-pyrrole-2-carboxamide

Cat. No.: B2427416
CAS No.: 1355727-80-8
M. Wt: 219.244
InChI Key: OIESCEBADCRCIB-UHFFFAOYSA-N
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Description

4-acetyl-N-(cyanomethyl)-3,5-dimethyl-1H-pyrrole-2-carboxamide is a chemical compound that belongs to the pyrrole family. It is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. In

Mechanism of Action

The mechanism of action of 4-acetyl-N-(cyanomethyl)-3,5-dimethyl-1H-pyrrole-2-carboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in inflammatory processes and cancer cell growth. It may also act as a prodrug, meaning that it is converted into an active form in the body.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-inflammatory and anti-cancer effects. It has been shown to inhibit the activity of certain enzymes involved in the production of inflammatory mediators and cancer cell growth. It may also have neuroprotective effects and can improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using 4-acetyl-N-(cyanomethyl)-3,5-dimethyl-1H-pyrrole-2-carboxamide in lab experiments is its potential therapeutic applications. It can be used as a building block for the synthesis of other compounds with potential therapeutic properties. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to determine its exact role in certain biological processes.

Future Directions

There are several future directions for research on 4-acetyl-N-(cyanomethyl)-3,5-dimethyl-1H-pyrrole-2-carboxamide. One direction is to further study its mechanism of action to better understand its role in biological processes. Another direction is to explore its potential applications in other fields, such as material science and agriculture. Additionally, it may be useful to study its potential side effects and toxicity to determine its safety for human use.
In conclusion, this compound is a synthetic compound with potential applications in various fields. Its anti-inflammatory and anti-cancer properties make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of 4-acetyl-N-(cyanomethyl)-3,5-dimethyl-1H-pyrrole-2-carboxamide involves the reaction of 3,5-dimethyl-1H-pyrrole-2-carboxylic acid with acetic anhydride and cyanomethyl triphenylphosphonium bromide in the presence of a base. The reaction yields the desired compound, which can be purified using column chromatography.

Scientific Research Applications

4-acetyl-N-(cyanomethyl)-3,5-dimethyl-1H-pyrrole-2-carboxamide has been studied extensively for its potential applications in various fields. In the pharmaceutical industry, it has been shown to have anti-inflammatory and anti-cancer properties. It has also been used as a building block for the synthesis of other compounds with potential therapeutic applications.

Properties

IUPAC Name

4-acetyl-N-(cyanomethyl)-3,5-dimethyl-1H-pyrrole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-6-9(8(3)15)7(2)14-10(6)11(16)13-5-4-12/h14H,5H2,1-3H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIESCEBADCRCIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C(=O)C)C)C(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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